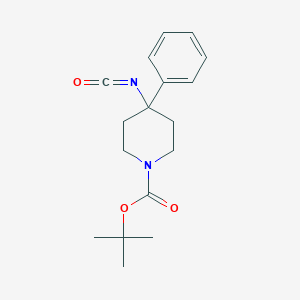
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, an isocyanate group, and a phenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the Isocyanate Group: The isocyanate group can be introduced via a reaction with phosgene or a phosgene equivalent under controlled conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can be hydrolyzed to form a carbamic acid derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the piperidine ring can be reduced under suitable conditions.
Common reagents used in these reactions include water, amines, alcohols, and oxidizing or reducing agents. Major products formed from these reactions include carbamic acids, ureas, and phenolic compounds .
Aplicaciones Científicas De Investigación
1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing inhibitors and other bioactive molecules.
Material Science: It is used in the development of novel materials, including polymers and coatings, due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine involves its reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various synthetic and biological applications .
Comparación Con Compuestos Similares
Similar compounds to 1-(Tert-butoxycarbonyl)-4-isocyanato-4-phenylpiperidine include:
1-(Tert-butoxycarbonyl)-4-aminopiperidine: This compound lacks the isocyanate group but shares the tert-butoxycarbonyl-protected piperidine structure.
1-(Tert-butoxycarbonyl)-4-hydroxypiperidine: This compound features a hydroxyl group instead of an isocyanate group.
1-(Tert-butoxycarbonyl)-4-phenylpiperidine: This compound lacks the isocyanate group but retains the phenyl and tert-butoxycarbonyl groups.
The uniqueness of this compound lies in its combination of the isocyanate group with the tert-butoxycarbonyl-protected piperidine and phenyl groups, providing a versatile intermediate for various chemical transformations .
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
tert-butyl 4-isocyanato-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-11-9-17(10-12-19,18-13-20)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
Clave InChI |
VQRFILUFXJPLJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N=C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













